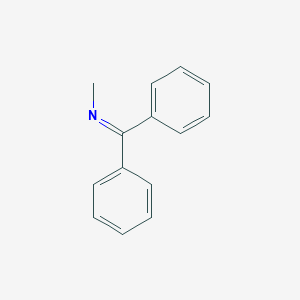

Benzhydrylidene methylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1,1-diphenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMGSLBRZVENEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341893 | |

| Record name | Benzhydrylidene methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13280-16-5 | |

| Record name | Benzhydrylidene methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzhydrylidene methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Imines in Modern Synthesis

An In-depth Technical Guide to the Synthesis of Benzhydrylidene Methylamine from Benzophenone

Authored by a Senior Application Scientist

In the landscape of synthetic organic chemistry, the imine functional group (C=N) stands as a cornerstone of molecular construction. Its unique reactivity profile, serving as both an electrophile at the carbon and a nucleophile (after conversion to an enamine or metalloenamine), makes it an exceptionally versatile intermediate. Benzhydrylidene methylamine, a Schiff base derived from benzophenone, is a particularly valuable reagent. The steric bulk of the two phenyl groups provides a robust protecting group for primary amines and activates adjacent positions for stereoselective alkylation, a strategy pivotal in the asymmetric synthesis of amino acids and other chiral molecules.[1][2] This guide provides a comprehensive, field-tested methodology for the synthesis, purification, and characterization of benzhydrylidene methylamine, grounded in mechanistic principles to empower researchers in drug discovery and process development.

Mechanistic Underpinnings: The Condensation Reaction

The synthesis of benzhydrylidene methylamine from benzophenone and methylamine is a classic nucleophilic addition-elimination reaction, also known as a condensation reaction. The process is governed by an equilibrium that must be actively driven toward the product.

The Two-Stage Pathway

The reaction proceeds via a two-stage mechanism:

-

Nucleophilic Addition: The nitrogen atom of methylamine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. This forms a tetrahedral intermediate known as a carbinolamine (or hemiaminal).

-

Dehydration: The carbinolamine is typically unstable and undergoes acid- or base-catalyzed dehydration. Protonation of the hydroxyl group creates a good leaving group (water), which is eliminated to form the stable C=N double bond of the imine.

The net reaction is the replacement of the C=O double bond with a C=N-CH₃ double bond, releasing one molecule of water. Because water is a product, its removal from the reaction medium is critical to shift the equilibrium towards the imine, in accordance with Le Châtelier's principle.

Catalysis: Activating the Electrophile

While the reaction can proceed without a catalyst, it is often slow. The electrophilicity of the benzophenone carbonyl carbon is modest due to the resonance-donating effects of the two phenyl rings. A Lewis acid catalyst, such as titanium(IV) chloride (TiCl₄) or a protic acid, is frequently employed to accelerate the reaction. The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more susceptible to nucleophilic attack.

Diagram: Reaction Mechanism

The following diagram illustrates the Lewis acid-catalyzed formation of benzhydrylidene methylamine.

Caption: Lewis acid-catalyzed mechanism for imine formation.

Experimental Protocol: A Validated Approach

This protocol is designed for robustness and high yield, incorporating best practices for handling air-sensitive reagents and ensuring complete reaction.

Reagent and Equipment Data

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| Benzophenone | C₁₃H₁₀O | 182.22 | 50.0 | 9.11 g | Substrate |

| Methylamine (2.0 M in THF) | CH₃NH₂ | 31.06 | 55.0 | 27.5 mL | Reagent |

| Titanium(IV) Chloride | TiCl₄ | 189.68 | 27.5 | 2.5 mL | Catalyst |

| Toluene | C₇H₈ | 92.14 | - | 200 mL | Solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~10 g | Drying Agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 150 mL | Extraction |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 100 mL | Quenching |

Equipment: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, dropping funnel, nitrogen/argon inlet, Dean-Stark trap, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Step-by-Step Synthesis Workflow

-

Inert Atmosphere Setup: The entire apparatus (flask, condenser, Dean-Stark trap) must be oven- or flame-dried and assembled hot under a positive pressure of nitrogen or argon. This is crucial as the TiCl₄ catalyst reacts violently with atmospheric moisture.

-

Reagent Charging:

-

Fill the Dean-Stark trap with toluene.

-

To the reaction flask, add benzophenone (9.11 g) and 150 mL of anhydrous toluene. Stir until all solids dissolve.

-

Add the methylamine solution (27.5 mL, 2.0 M in THF) to the flask via syringe.

-

-

Catalyst Addition (Critical Step):

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add titanium(IV) chloride (2.5 mL) dropwise to the stirred solution over 15-20 minutes using a syringe or dropping funnel. Causality: A rapid addition will cause an uncontrolled exotherm and potential side reactions. The slow, cooled addition ensures the formation of a fine, yellow precipitate (a complex of TiCl₄ and the amine/ketone) that facilitates the reaction.[3]

-

-

Reaction and Water Removal:

-

After catalyst addition, remove the ice bath and fit a heating mantle.

-

Heat the mixture to reflux (approx. 110-115 °C). Toluene forms an azeotrope with water, which will be collected in the Dean-Stark trap.

-

Continue refluxing for 3-5 hours, or until no more water is observed collecting in the trap. This visual confirmation ensures the reaction has reached completion.

-

-

Workup and Quenching:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing 100 mL of diethyl ether.

-

Carefully quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution while stirring. CAUTION: This can be exothermic and may release gas. This step neutralizes the acidic catalyst and hydrolyzes titanium salts into filterable solids (TiO₂).

-

-

Extraction and Isolation:

-

Transfer the entire mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Combine all organic layers. Wash with 50 mL of brine (saturated NaCl solution) to remove residual water.

-

Dry the combined organic phase over anhydrous sodium sulfate for 20-30 minutes.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvents. This will yield the crude product as a yellow oil.

-

Purification: High-Vacuum Distillation

The crude oil requires purification to remove unreacted benzophenone and other impurities.

-

Setup: Assemble a short-path vacuum distillation apparatus.

-

Procedure: Heat the crude oil under high vacuum (<1 mmHg).

-

Collection: Collect the fraction boiling at approximately 110-115 °C at 0.5 mmHg. The pure benzhydrylidene methylamine is a pale yellow liquid. The reported boiling point at atmospheric pressure is 283.4 °C, making vacuum distillation essential to prevent thermal decomposition.[4]

Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis.

Characterization and Quality Control

Verifying the identity and purity of the final product is a non-negotiable step in synthesis.

Physical Properties

| Property | Value | Source |

| CAS Number | 13280-16-5 | [4] |

| Molecular Formula | C₁₄H₁₃N | [4][5][6] |

| Molecular Weight | 195.26 g/mol | [4] |

| Appearance | Pale yellow liquid | [7] |

| Boiling Point | 283.4 °C @ 760 mmHg | [4] |

| Density | ~0.95 - 1.07 g/cm³ | [4][6] |

Spectroscopic Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.1-7.8 ppm (m, 10H, Ar-H): Complex multiplet corresponding to the ten protons of the two phenyl rings.

-

δ 3.2 ppm (s, 3H, N-CH₃): A sharp singlet for the methyl group protons. The downfield shift is characteristic of a methyl group attached to an sp²-hybridized nitrogen.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~165 ppm (C=N): The characteristic chemical shift for the imine carbon.

-

δ 127-140 ppm (Ar-C): Multiple signals for the aromatic carbons.

-

δ ~45 ppm (N-CH₃): Signal for the methyl carbon.

-

-

IR (neat, cm⁻¹):

-

~1640 cm⁻¹ (C=N stretch): A strong, sharp absorption band characteristic of the imine double bond. This is a key diagnostic peak, distinguishing it from the starting ketone's C=O stretch (typically ~1665 cm⁻¹).

-

3050-3080 cm⁻¹ (sp² C-H stretch): Aromatic C-H stretching.

-

2850-2950 cm⁻¹ (sp³ C-H stretch): Methyl group C-H stretching.

-

Safety and Handling

-

Benzophenone: Generally considered low-hazard, but avoid inhalation of dust.

-

Methylamine: Flammable and corrosive. A 2.0 M solution in THF is highly flammable. Handle only in a well-ventilated fume hood.

-

Titanium(IV) Chloride (TiCl₄): Highly corrosive and water-reactive. Reacts violently with moisture to produce HCl gas. Must be handled under inert atmosphere with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Toluene and Diethyl Ether: Highly flammable solvents. All heating must be done using a heating mantle, not an open flame. Ensure the work area is free of ignition sources.

Conclusion

The synthesis of benzhydrylidene methylamine via the Lewis acid-catalyzed condensation of benzophenone and methylamine is a reliable and scalable method. The success of this procedure hinges on two core principles: the rigorous exclusion of atmospheric moisture to protect the catalyst, and the effective removal of the water byproduct to drive the reaction equilibrium to completion. By understanding the underlying mechanistic principles and adhering to the detailed protocol, researchers can confidently produce high-purity material essential for applications ranging from advanced organic synthesis to the development of novel pharmaceuticals.

References

-

Grimm, M. L., Allen, W. J., Finn, M., Castagnoli, N. Jr, & Tanko, J. M. (2011). Reaction of benzophenone triplet with aliphatic amines. What a potent neurotoxin can tell us about the reaction mechanism. Bioorganic & Medicinal Chemistry, 19(4), 1458–1463. [Link]

-

Funayama, K., et al. (2019). A Convenient Preparation Method for Benzophenone Imine Catalyzed by Tetrabutylammonium Fluoride. ACS Publications. [Link]

-

Chemsrc. (n.d.). benzhydrylidene methylamine | CAS#:13280-16-5. Chemsrc.com. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H... ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzophenone imine. Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). Benzhydrylidene methylamine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of benzophenone triplet with aliphatic amines. What a potent neurotoxin can tell us about the reaction mechanism | Request PDF. ResearchGate. Retrieved from [Link]

-

ChemBK. (n.d.). BENZHYDRYLIDENE METHYLAMINE - Physico-chemical Properties. ChemBK.com. Retrieved from [Link]

- Google Patents. (n.d.). US5679855A - Preparation of benzophenone imines. Google Patents.

-

ResearchGate. (n.d.). Benzophenone Imine. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Substituted Benzophenone Imines for COF Synthesis via Transimination. RSC Publishing. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Benzophenone imine_Chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. benzhydrylidene methylamine | CAS#:13280-16-5 | Chemsrc [chemsrc.com]

- 5. PubChemLite - Benzhydrylidene methylamine (C14H13N) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

- 7. Benzophenone imine - Wikipedia [en.wikipedia.org]

Foundational Principles: The Chemistry of Imine Formation

An In-depth Technical Guide to the Formation Mechanism of Benzhydrylidene Methylamine

This guide provides a comprehensive examination of the synthesis of benzhydrylidene methylamine, a prominent Schiff base derived from benzophenone and methylamine. Designed for researchers, chemists, and professionals in drug development, this document delves into the core mechanistic principles, provides validated experimental protocols, and outlines robust characterization methodologies. Our focus is on elucidating the causal factors that govern the reaction's efficiency and success, moving beyond a mere recitation of steps to offer field-proven insights.

Benzhydrylidene methylamine is formed through a nucleophilic addition-elimination reaction, a classic example of imine synthesis. The overall transformation involves the condensation of a ketone (benzophenone) with a primary amine (methylamine), resulting in the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule.[1][2][3]

The reaction is reversible and typically requires acid catalysis to proceed at a practical rate.[4][5] Understanding the delicate interplay of reaction conditions, particularly pH, is paramount to maximizing yield and purity. Aromatic ketones like benzophenone are notably less reactive than their aliphatic counterparts or aldehydes, a consequence of both steric hindrance from the bulky phenyl groups and electronic effects that stabilize the carbonyl.[1] This inherent stability necessitates specific experimental strategies to drive the reaction equilibrium toward the desired imine product.

The Core Mechanism: A Stepwise Dissection

The formation of the imine proceeds through two distinct stages: the initial formation of a carbinolamine intermediate, followed by its dehydration to yield the final product.[2][6] The entire process can be delineated into five key mechanistic steps.

Stage 1: Carbinolamine Formation

-

Step 1: Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of methylamine performing a nucleophilic attack on the electrophilic carbonyl carbon of benzophenone. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a dipolar zwitterionic intermediate.[3][4]

-

Step 2: Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen. This intramolecular or solvent-mediated transfer neutralizes the charges, yielding a stable tetrahedral intermediate known as a carbinolamine (or amino alcohol).[2][6]

Stage 2: Dehydration of the Carbinolamine

-

Step 3: Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the oxygen atom of the carbinolamine's hydroxyl group is protonated. This is a critical activation step, as it converts the poor leaving group (-OH) into a very good leaving group (-OH₂⁺, water).[6][7]

-

Step 4: Elimination of Water: The lone pair on the nitrogen atom helps to expel the water molecule, leading to the formation of a carbon-nitrogen double bond. This results in a resonance-stabilized species known as an iminium ion.[2][4]

-

Step 5: Deprotonation: A base (such as water, or another molecule of methylamine) removes a proton from the nitrogen atom of the iminium ion. This final step neutralizes the ion, yielding the stable benzhydrylidene methylamine product and regenerating the acid catalyst.[6]

The Causality of pH Control

The rate of imine formation is critically dependent on the pH of the reaction medium.[4][5] Optimal rates are typically achieved in weakly acidic conditions, around pH 4.5.[4][6] This is a direct consequence of the conflicting pH requirements of the mechanism's key steps:

-

At High pH (Basic/Neutral): There is insufficient acid to effectively protonate the carbinolamine's hydroxyl group (Step 3). Without this activation, the elimination of water is slow, becoming the rate-limiting step and stalling the reaction.[4]

-

At Low pH (Strongly Acidic): The primary amine nucleophile (methylamine) becomes fully protonated to form its non-nucleophilic conjugate acid, methylammonium ([CH₃NH₃]⁺). This prevents the initial nucleophilic attack on the carbonyl carbon (Step 1), halting the reaction before it can even begin.[4][7]

Therefore, a mildly acidic environment provides the ideal balance: a sufficient concentration of acid to catalyze the dehydration step without completely neutralizing the amine nucleophile.

A Self-Validating Experimental Protocol

This protocol describes a robust and scalable method for the synthesis of benzhydrylidene methylamine. The inclusion of a Dean-Stark apparatus provides a self-validating system, as the reaction's completion can be monitored by the quantitative collection of the water byproduct.[5]

Materials and Equipment

| Reagent/Equipment | Purpose |

| Benzophenone | Ketone starting material |

| Methylamine (40% in H₂O) | Amine starting material |

| Toluene | Azeotropic solvent for water removal |

| p-Toluenesulfonic acid | Acid catalyst (optional, for rate enhancement) |

| Round-bottom flask | Reaction vessel |

| Dean-Stark apparatus | To collect water and drive equilibrium |

| Condenser | To reflux the solvent |

| Magnetic stirrer/heat plate | For mixing and heating |

| Rotary evaporator | For solvent removal |

| Vacuum distillation setup | For product purification |

Step-by-Step Methodology

-

Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging the Vessel: To the flask, add benzophenone (e.g., 18.22 g, 0.1 mol) and toluene (100 mL). Stir until the benzophenone is fully dissolved.

-

Amine Addition: Add an aqueous solution of methylamine (40% w/w, e.g., 9.3 g, 0.12 mol, 1.2 equivalents).

-

Azeotropic Reflux: Heat the mixture to a vigorous reflux. Toluene will form an azeotrope with water, which will distill into the Dean-Stark trap. As the vapors cool, the water (being denser than toluene) will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.

-

Monitoring (Self-Validation): Continue the reflux until no more water collects in the trap. The theoretical amount of water for a 0.1 mol scale reaction is 1.8 mL. The collection of this volume indicates the reaction is complete.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. This will yield the crude product as an oil.

-

Purification: Purify the crude oil via vacuum distillation to obtain pure benzhydrylidene methylamine.

Product Characterization and Validation

Confirmation of the product's identity and purity is achieved through standard spectroscopic and physical methods.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₃N |

| Molecular Weight | 195.26 g/mol |

| Appearance | Liquid |

| Boiling Point | 283.4 °C at 760 mmHg |

| Density | 0.95 g/cm³ |

| Refractive Index | 1.545 |

| CAS Number | 13280-16-5 |

(Data sourced from ChemSrc[8])

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The most telling evidence of a successful reaction is the disappearance of the strong C=O stretching band from benzophenone (typically ~1665 cm⁻¹) and the N-H stretching bands from methylamine (~3300-3400 cm⁻¹). Concurrently, a new, characteristic C=N stretching absorption will appear for the imine product in the range of 1630-1640 cm⁻¹.

-

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the structure. The aromatic protons of the two phenyl rings will appear as multiplets in the ~7.2-7.8 ppm region. The key signal is the singlet corresponding to the three protons of the N-methyl group, which will appear upfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides definitive proof, featuring a characteristic signal for the imine carbon (C=N) at a significantly downfield chemical shift, often in the ~160-170 ppm range.

Conclusion

The synthesis of benzhydrylidene methylamine is a foundational reaction in organic chemistry that perfectly illustrates the principles of nucleophilic addition-elimination. Success in this synthesis hinges on a thorough understanding of the underlying mechanism, particularly the dual role of acid catalysis and the critical need to displace the reaction equilibrium by removing water. The protocol outlined herein is not merely a set of instructions but a self-validating system designed for reproducibility and high yield. By integrating mechanistic insight with robust experimental design, researchers can confidently and efficiently produce this valuable chemical intermediate for a wide array of applications in synthetic and medicinal chemistry.

References

-

Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

-

JoVE. (2025, May 22). Aldehydes and Ketones with Amines: Imine Formation Mechanism. [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

-

Chemistry Steps. Formation of Imines and Enamines. [Link]

-

OpenStax. (2023, September 20). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. [Link]

-

Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

-

ResearchGate. (2015, May 4). How can I synthezise imine from ketone?. [Link]

-

National Institutes of Health (NIH). (2017, October 27). Aromatic C-H addition of ketones to imines enabled by manganese catalysis. [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

-

PrepChem.com. Synthesis of N-benzylidenemethylamine. [Link]

-

Wikipedia. Benzophenone imine. [Link]

-

ACS Publications. (2019, July 2). A Convenient Preparation Method for Benzophenone Imine Catalyzed by Tetrabutylammonium Fluoride. [Link]

-

Organic Syntheses. N-Methyl-1,2-diphenylethylamine hydrochloride. [Link]

-

ACS Publications. (2019, July 2). A Convenient Preparation Method for Benzophenone Imine Catalyzed by Tetrabutylammonium Fluoride. [Link]

-

ResearchGate. (2025, August 7). Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes. [Link]

-

Chemsrc. (2025, August 25). benzhydrylidene methylamine | CAS#:13280-16-5. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 4. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benzhydrylidene methylamine | CAS#:13280-16-5 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Chemical Properties of N-(Diphenylmethylene)methanamine

Introduction

N-(Diphenylmethylene)methanamine is a prominent imine, or Schiff base, derived from the condensation of benzophenone and methylamine. Its robust chemical nature, characterized by the sterically hindering diphenylmethylidene group, makes it a compound of significant interest in modern organic synthesis. While often utilized as a precursor or a protecting group, its true value lies in the nuanced reactivity of the imine functional group and the adjacent N-methyl protons. This guide offers a technical exploration of its core chemical properties, synthesis, reactivity, and spectroscopic signature, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility.

Core Chemical and Physical Properties

N-(Diphenylmethylene)methanamine is a stable, isolable imine. The steric bulk provided by the two phenyl groups on the imine carbon contributes significantly to its stability compared to simpler aldimines. These properties are foundational to its handling, storage, and application in multi-step syntheses.

| Property | Value | Source(s) |

| IUPAC Name | N-(diphenylmethylene)methanamine | |

| CAS Number | 13280-16-5 | |

| Molecular Formula | C₁₄H₁₃N | |

| Molecular Weight | 195.26 g/mol | Calculated |

| InChI Key | CCMGSLBRZVENEP-UHFFFAOYSA-N | |

| Canonical SMILES | CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | Derived |

| Appearance | (Predicted) Colorless to pale yellow liquid or solid | General Knowledge |

Synthesis: Formation by Condensation

The most direct and common method for synthesizing N-(Diphenylmethylene)methanamine is the acid-catalyzed condensation reaction between benzophenone and methylamine. This equilibrium-driven reaction necessitates the removal of the water byproduct to achieve high yields.

Causality of Experimental Choices:

-

Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid) is employed to protonate the carbonyl oxygen of benzophenone. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic methylamine.

-

Water Removal: The reaction is reversible. To drive the equilibrium towards the imine product, water must be removed from the reaction mixture as it is formed. A Dean-Stark apparatus is the standard and most efficient method for this, physically sequestering the water-toluene azeotrope.

-

Solvent: Toluene is an ideal solvent as it is non-reactive, has a suitable boiling point for the reaction, and forms an azeotrope with water, facilitating its removal.

Introduction: Situating Benzhydrylidene Methylamine in Modern Synthesis

An In-Depth Technical Guide to Benzhydrylidene Methylamine (CAS 13280-16-5)

Authored for Researchers, Scientists, and Drug Development Professionals

Benzhydrylidene methylamine, also known by its IUPAC name N-(diphenylmethylene)methanamine, is a Schiff base or imine derived from the condensation of benzophenone and methylamine. As a stable, yet reactive entity, it serves as a crucial building block and intermediate in organic synthesis. Its core utility lies in the dual nature of the imine functional group: it can act as a protective sheath for the versatile methylamine moiety or participate directly in carbon-nitrogen bond-forming reactions, making it a valuable tool in the synthesis of complex nitrogen-containing molecules, including pharmaceutical scaffolds. This guide provides an in-depth examination of its synthesis, properties, reactivity, and analytical characterization, offering field-proven insights for its effective application in a research and development setting.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in the laboratory. The key data for Benzhydrylidene methylamine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 13280-16-5 | [1] |

| Molecular Formula | C₁₄H₁₃N | [1][2] |

| Molecular Weight | 195.26 g/mol | [1][2] |

| Physical Form | Liquid | |

| Density | ~1.073 g/cm³ | [1] |

| Boiling Point | 283.4 °C at 760 mmHg | [2] |

| Flash Point | 117 °C | [2] |

| Refractive Index (n²⁰/D) | 1.545 | [2] |

| InChIKey | CCMGSLBRZVENEP-UHFFFAOYSA-N | [2] |

| SMILES | CN=C(c1ccccc1)c1ccccc1 | [2] |

Synthesis: Mechanism and Practical Execution

The formation of Benzhydrylidene methylamine is a classic example of imine synthesis, proceeding via the acid-catalyzed condensation of a ketone (benzophenone) with a primary amine (methylamine).[3]

Causality of the Reaction Mechanism

The reaction is initiated by the protonation of the carbonyl oxygen of benzophenone, which significantly enhances the electrophilicity of the carbonyl carbon. This activation is crucial, as it renders the carbon susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of methylamine. The subsequent steps involve intramolecular proton transfers to form a carbinolamine intermediate.[3] This intermediate is unstable under acidic conditions; the hydroxyl group is protonated, converting it into a good leaving group (water). The elimination of water is driven by the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the final, neutral imine product. The entire process is reversible, and to achieve high yields, the equilibrium must be shifted toward the product, typically by removing the water formed during the reaction.[4]

Caption: Mechanism of Acid-Catalyzed Imine Formation.

Field-Proven Synthesis Protocol

This protocol is designed as a self-validating system. Successful synthesis will be indicated by the consumption of starting materials (monitored by TLC) and the formation of a new product with a distinct TLC spot. The removal of water provides a strong driving force for the reaction.

Objective: To synthesize Benzhydrylidene methylamine from benzophenone and methylamine.

Materials:

-

Benzophenone (1 equivalent)

-

Methylamine (1.2 equivalents, e.g., as a 40% solution in water or a solution in THF/Methanol)

-

Toluene (solvent)

-

p-Toluenesulfonic acid (PTSA) monohydrate (0.05 equivalents, catalyst)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (drying agent)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

Apparatus:

-

Round-bottom flask equipped with a magnetic stirrer

-

Dean-Stark apparatus and condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble the Dean-Stark apparatus with a round-bottom flask and condenser. Ensure all glassware is dry.

-

Charging the Flask: To the round-bottom flask, add benzophenone (1.0 eq), toluene (approx. 2-3 mL per mmol of benzophenone), and a magnetic stir bar.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq).

-

Amine Addition: Add the methylamine solution (1.2 eq) to the flask.

-

Reaction: Heat the mixture to reflux. Toluene and water will form an azeotrope, and water will be collected in the side arm of the Dean-Stark trap.[4] Monitor the reaction progress by TLC until the benzophenone spot is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the PTSA catalyst), and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.[5]

Chemical Reactivity and Synthetic Applications

The synthetic utility of Benzhydrylidene methylamine stems from the reactivity of the C=N double bond.

Protecting Group for Methylamine

The benzhydrylidene group serves as an effective protecting group for methylamine. The resulting imine is stable to various non-acidic reagents, including organometallics and hydrides. This stability allows for chemical modifications on other parts of a molecule without affecting the protected amine.

-

Deprotection: The protective group is readily cleaved under mild aqueous acidic conditions (e.g., dilute HCl or acetic acid), regenerating the primary methylamine salt and benzophenone, which can be easily separated.[6]

Ammonia/Methylamine Equivalent in Cross-Coupling

In modern synthetic chemistry, particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination, sourcing a direct ammonia or primary amine equivalent can be challenging due to competitive side reactions. Benzhydrylidene imines are excellent surrogates.[7] Benzhydrylidene methylamine can be coupled with aryl halides or triflates to form N-aryl derivatives. Subsequent hydrolysis provides a straightforward route to N-methylated anilines, which are common motifs in pharmaceuticals.[6][7]

Caption: Application in Buchwald-Hartwig Amination.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized Benzhydrylidene methylamine is a critical, self-validating step. A combination of spectroscopic methods provides an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two main sets of signals:

-

A complex multiplet in the aromatic region (~7.2-7.8 ppm) corresponding to the 10 protons of the two phenyl rings.

-

A singlet in the upfield region (~3.1-3.4 ppm) integrating to 3 protons, corresponding to the N-methyl group.[8][9] The absence of a broad N-H signal from methylamine confirms imine formation.

-

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the imine carbon (C=N) in the highly deshielded region (~160-170 ppm). Signals for the aromatic carbons and a single signal for the methyl carbon (~30-40 ppm) will also be present.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the functional group transformation.

-

Key Absorbance: A strong C=N stretching vibration should appear in the range of 1630-1650 cm⁻¹.

-

Disappearance of Starting Material Peaks: Crucially, the spectrum should show the absence of the strong C=O stretch from benzophenone (typically ~1665 cm⁻¹) and the N-H stretching vibrations from methylamine (typically two bands for a primary amine around 3300-3500 cm⁻¹).[10][11]

Protocol: Acquiring and Interpreting a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of the purified Benzhydrylidene methylamine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum using standard parameters for a proton experiment.

-

Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction.

-

Interpretation:

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate the signals. The ratio of the aromatic region integral to the upfield singlet integral should be approximately 10:3.

-

Analyze the chemical shifts and splitting patterns to confirm the structure, as described above. The presence of only the expected signals confirms high purity.

-

Safety and Handling

As a chemical reagent, Benzhydrylidene methylamine requires careful handling to minimize risk.

-

Hazard Identification: The compound is associated with the following hazards[12]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

GHS Pictogram: Exclamation mark (GHS07).[13]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[14] Avoid breathing vapor or mist. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15]

-

Storage: Store in a tightly sealed container in a dry, cool place. Recommended storage temperature is 2-8 °C.

-

In Case of Exposure: In case of contact with skin or eyes, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[15]

-

Conclusion

Benzhydrylidene methylamine (CAS 13280-16-5) is more than a simple condensation product; it is a strategically valuable intermediate for organic synthesis. Its stability, coupled with the predictable reactivity of the imine moiety, allows for its use as a robust protecting group and as a key component in advanced C-N bond-forming reactions. By understanding the principles behind its synthesis, reactivity, and characterization, researchers can effectively leverage this compound to construct complex molecular architectures relevant to drug discovery and materials science.

References

-

ChemBK. BENZHYDRYLIDENE METHYLAMINE. [Link]

-

Chemsrc. benzhydrylidene methylamine | CAS#:13280-16-5. [Link]

-

Organic Syntheses. N-Methyl-1,2-diphenylethylamine hydrochloride. [Link]

-

Wikipedia. Benzophenone imine. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methylamine CH5N CH3NH2. [Link]

-

Chemistry Steps. Imines from Aldehydes and Ketones with Primary Amines. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2. [Link]

-

OperaChem. Imine formation-Typical procedures. [Link]

-

ChemComplete (YouTube). Solving Structures with MS, IR and NMR Lecture Course: Lesson 4 - IR Part 1. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. benzhydrylidene methylamine | CAS#:13280-16-5 | Chemsrc [chemsrc.com]

- 3. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 4. One moment, please... [operachem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Applications of Benzophenone imine_Chemicalbook [chemicalbook.com]

- 7. Benzophenone imine: applications as an ammonia equivalent_Chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. m.youtube.com [m.youtube.com]

- 12. 13280-16-5|N-(Diphenylmethylene)methanamine| Ambeed [ambeed.com]

- 13. Benzophenone imine - Wikipedia [en.wikipedia.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. guidechem.com [guidechem.com]

Physical properties of Benzhydrylidene methylamine

An In-depth Technical Guide to the Physical Properties of N-(Diphenylmethyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic chemistry and pharmaceutical development, a precise understanding of the physical properties of a compound is fundamental. This guide provides a comprehensive technical overview of N-(Diphenylmethyl)methylamine, a secondary amine of significant interest. While the nomenclature "Benzhydrylidene methylamine" might be encountered, the stable and commonly referenced structure is N-(Diphenylmethyl)methylamine. This document will delve into its key physical characteristics, the methodologies for their determination, and the scientific rationale behind these experimental choices.

Compound Identification and Structure

It is crucial to establish the correct chemical identity. The name "Benzhydrylidene methylamine" suggests an imine structure (C(Ph)₂=NCH₃). However, the more stable and readily available compound is its isomeric amine form, N-(Diphenylmethyl)methylamine. This guide will focus on the latter, which is consistent with commercially available products and scientific literature.

-

IUPAC Name: N-Methyl-1,1-diphenylmethanamine[1]

-

Common Synonyms: N-Methylbenzhydrylamine, (Diphenylmethyl)methylamine[2]

Core Physical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for its purification, formulation, and application.

| Property | Value | Source(s) |

| Appearance | Solid | |

| Melting Point | 38-42 °C | [3] |

| Boiling Point | 168 °C (at 20 Torr) | [3] |

| Solubility | Soluble in organic solvents, less soluble in water. | [4] |

| Density | 1.012 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.76 ± 0.20 (Predicted) | [3] |

Experimental Determination of Physical Properties

The following sections detail the standard experimental protocols for determining the key physical properties of N-(Diphenylmethyl)methylamine. The rationale behind each step is provided to offer insight into the experimental design.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of N-(Diphenylmethyl)methylamine is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, thermometer, and heating block, ensuring an accurate reading.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Since N-(Diphenylmethyl)methylamine has a relatively high boiling point, vacuum distillation is often employed to prevent decomposition at atmospheric pressure. The boiling point is pressure-dependent.

Protocol: Vacuum Distillation

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Addition: The sample is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Evacuation: The system is evacuated to the desired pressure (e.g., 20 Torr).

-

Heating: The flask is heated gently.

-

Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Causality Behind Experimental Choices:

-

Vacuum: Lowering the pressure reduces the boiling point, preventing thermal degradation of the compound.

-

Boiling Chips/Stirring: Prevents bumping and ensures even boiling by providing nucleation sites for bubble formation.

Spectroscopic Analysis

Spectroscopic data provides invaluable information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 10H | Ar-H (Phenyl rings) |

| ~ 4.80 | Singlet | 1H | N-CH-(Ph)₂ |

| ~ 2.30 | Singlet | 3H | N-CH₃ |

| ~ 1.50 | Broad Singlet | 1H | N-H |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 142 | Quaternary Ar-C |

| ~ 128 | Ar-CH |

| ~ 127 | Ar-CH |

| ~ 126 | Ar-CH |

| ~ 65 | N-CH-(Ph)₂ |

| ~ 35 | N-CH₃ |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Approximately 5-10 mg of N-(Diphenylmethyl)methylamine is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Analysis: The NMR tube is placed in the NMR spectrometer, and the spectrum is acquired.

Causality Behind Experimental Choices:

-

Deuterated Solvent: Prevents the solvent's proton signals from overwhelming the analyte's signals.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-3500 (broad) | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 2800-3000 | C-H Stretch | Aliphatic |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1070-1250 | C-N Stretch | Amine |

Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Analysis: Pressure is applied to ensure good contact between the sample and the crystal, and the IR spectrum is recorded.

Causality Behind Experimental Choices:

-

ATR: This technique requires minimal sample preparation and is suitable for both liquid and solid samples.

Conclusion

The physical properties of N-(Diphenylmethyl)methylamine are well-defined, and their determination relies on standard, validated laboratory techniques. A thorough understanding of these properties and the methodologies used to ascertain them is essential for the effective application of this compound in research and development. This guide provides the foundational knowledge required for scientists and researchers to handle, purify, and utilize N-(Diphenylmethyl)methylamine with confidence.

References

-

ChemBK. (2024, April 9). N-(diphenylmethyl)methylamine. Retrieved from [Link]

-

ChemBK. (2024, April 9). N-Methyl-1,1-diphenylmethanamine. Retrieved from [Link]

-

PubChem - National Institutes of Health. N-(Diphenylmethyl)methylamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to Benzhydrylidene Methylamine: Synthesis, Properties, and Applications in Advanced Organic Synthesis

Executive Summary: Benzhydrylidene methylamine, a sterically hindered ketimine, serves as a crucial intermediate and reagent in modern organic synthesis. With a molecular weight of 195.26 g/mol , this compound is primarily valued for its role as a precursor to N-methylated secondary amines. Its diphenylmethylidene (benzhydrylidene) group offers significant steric shielding, enabling selective transformations at other molecular sites, and acts as a robust protecting group for the methylamine moiety. This guide provides a comprehensive overview of its molecular profile, a detailed, field-proven protocol for its synthesis via the condensation of benzophenone and methylamine, mechanistic insights into its formation, and its strategic applications in synthetic chemistry, particularly for researchers and professionals in drug development.

The Benzhydrylidene Moiety in Synthetic Chemistry

In the landscape of pharmaceutical and fine chemical synthesis, the precise installation of amine functionalities is a paramount objective. Imines, or Schiff bases, represent a class of compounds characterized by a carbon-nitrogen double bond that serve as exceptionally versatile intermediates.[1] Their reactivity allows them to act as electrophiles, nucleophiles (in their enamine tautomeric form), and as precursors to a vast array of nitrogen-containing compounds.

The benzhydrylidene group, derived from benzophenone, is of particular strategic importance. When attached to a nitrogen atom, it forms a benzhydrylidene imine. This moiety serves two primary functions:

-

Steric Directing Group: The two bulky phenyl rings provide a significant steric shield, influencing the stereochemical outcome of reactions at nearby chiral centers.

-

Amine Protecting Group: The imine linkage effectively "protects" a primary amine, rendering it unreactive towards nucleophiles or certain reagents. This protection is robust yet can be reversed under specific hydrolytic conditions, typically acidic, to regenerate the amine.[2]

Benzhydrylidene methylamine, specifically, is the N-methyl derivative, making it a valuable synthon for introducing a protected methylamino group, which is a common structural motif in biologically active molecules.

Benzhydrylidene Methylamine: Core Molecular Profile

A thorough understanding of a reagent's fundamental properties is critical for its effective use in experimental design.

Chemical Identity and Structure

Benzhydrylidene methylamine, systematically named N-(diphenylmethylene)methanamine, is the product of the condensation reaction between benzophenone and methylamine. Its structure is defined by a central carbon atom double-bonded to a nitrogen atom, with the carbon also bonded to two phenyl groups and the nitrogen to a methyl group.

Sources

A Deep Dive into the Structural Elucidation of Benzhydrylidene Methylamine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive structural analysis of benzhydrylidene methylamine, an imine of significant interest in synthetic and medicinal chemistry. Moving beyond a standard recitation of analytical data, this document delves into the causal relationships between molecular architecture and spectroscopic behavior. We will explore the synthesis, purification, and detailed structural characterization of this compound through a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide will introduce the power of computational chemistry in predicting and understanding the molecule's electronic properties and three-dimensional conformation. The methodologies and interpretations presented herein are designed to be a self-validating system, providing researchers, scientists, and drug development professionals with the field-proven insights necessary for their work.

Introduction: The Significance of Benzhydrylidene Methylamine

Benzhydrylidene methylamine, also known as N-methyl-1,1-diphenylmethanimine, belongs to the imine class of organic compounds, characterized by a carbon-nitrogen double bond.[1] Imines are versatile intermediates in organic synthesis and are integral components in many biologically active molecules.[1][2] Benzophenone imines, in particular, serve as valuable ammonia surrogates in catalytic reactions like the Buchwald-Hartwig amination and are used in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs).[3][4][5][6][7][8]

A thorough understanding of the structural and electronic properties of benzhydrylidene methylamine is paramount for predicting its reactivity, understanding its interaction with biological targets, and designing novel synthetic routes. This guide provides an in-depth exploration of its structural features, offering a robust framework for its application in research and development.

Synthesis and Purification: A Protocol Grounded in Mechanistic Understanding

The synthesis of benzhydrylidene methylamine is typically achieved through the condensation reaction of benzophenone with methylamine. This reaction is a classic example of imine formation, proceeding via a nucleophilic addition of the primary amine to the carbonyl carbon, followed by dehydration.[1]

Experimental Protocol: Synthesis of Benzhydrylidene Methylamine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve benzophenone (1 equivalent) in a suitable anhydrous solvent such as toluene.

-

Addition of Amine: Add methylamine (1.1 equivalents), typically as a solution in a compatible solvent, to the flask. The slight excess of the amine helps to drive the reaction to completion.

-

Catalysis (Optional but Recommended): While the reaction can proceed without a catalyst, the addition of a catalytic amount of a mild acid, such as p-toluenesulfonic acid, can significantly increase the reaction rate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

-

Dehydration: Heat the reaction mixture to reflux. The water generated during the reaction is azeotropically removed using the Dean-Stark apparatus, which is crucial for shifting the equilibrium towards the formation of the imine.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the amount of water collected in the Dean-Stark trap.

-

Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

The following diagram illustrates the workflow for the synthesis and purification of benzhydrylidene methylamine.

Caption: A schematic overview of the synthesis and purification workflow for benzhydrylidene methylamine.

Spectroscopic Characterization: Unveiling the Molecular Signature

A combination of spectroscopic techniques is employed to unequivocally confirm the structure of the synthesized benzhydrylidene methylamine.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key diagnostic feature in the IR spectrum of benzhydrylidene methylamine is the stretching vibration of the C=N (imine) bond.

| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |

| C=N Stretch | 1650 - 1670 | This absorption confirms the formation of the imine functional group.[1] |

| C-H (Aromatic) | ~3050 | Stretching vibrations of the C-H bonds on the phenyl rings. |

| C-H (Aliphatic) | ~2950 | Stretching vibrations of the C-H bonds of the methyl group. |

| C=C (Aromatic) | ~1600 and 1450 | In-plane skeletal vibrations of the phenyl rings. |

The absence of a strong C=O stretching band (typically around 1700-1720 cm⁻¹ for ketones) from the benzophenone starting material is a critical indicator of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum of benzhydrylidene methylamine is expected to show distinct signals for the aromatic protons and the methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.2 - 7.8 | Multiplet | 10H | Aromatic Protons (Ph-H) | The protons on the two phenyl rings will appear in the typical aromatic region. Due to the asymmetry of the molecule, complex splitting patterns are expected. |

| ~3.3 | Singlet | 3H | Methyl Protons (-CH₃) | The three equivalent protons of the methyl group will appear as a singlet. Its chemical shift is influenced by the adjacent nitrogen atom. |

Note: The exact chemical shifts can vary depending on the solvent used for the NMR analysis.

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 160 - 170 | Imine Carbon (C=N) | The carbon of the C=N double bond is deshielded and appears in this characteristic region. For benzophenone imines, this peak is often observed around 168 ppm.[1] |

| 125 - 140 | Aromatic Carbons (Ph-C) | The carbons of the two phenyl rings will give rise to several signals in the aromatic region. |

| ~45 | Methyl Carbon (-CH₃) | The carbon of the methyl group attached to the nitrogen. |

The following diagram outlines the general workflow for the spectroscopic analysis of benzhydrylidene methylamine.

Caption: A flowchart depicting the multi-technique spectroscopic approach for the structural confirmation of benzhydrylidene methylamine.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For benzhydrylidene methylamine (C₁₄H₁₃N), the expected molecular weight is approximately 195.26 g/mol .[]

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 195.

-

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of a bond alpha to the nitrogen atom.[10][11][12] In this case, the loss of a phenyl radical (C₆H₅•) would lead to a fragment at m/z = 118. The loss of a methyl radical (CH₃•) would result in a fragment at m/z = 180.

-

Other Fragments: Fragments corresponding to the phenyl cation (m/z = 77) and other rearrangements are also possible.

Advanced Structural Analysis: A Glimpse into the Three-Dimensional World

While spectroscopic methods provide excellent information about the connectivity of atoms, a deeper understanding of the molecule's three-dimensional structure and electronic properties can be gained through X-ray crystallography and computational modeling.

X-ray Crystallography

Computational Chemistry

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the structure and electronic properties of benzhydrylidene methylamine.[13][14][15][16][17]

Key Computational Analyses:

-

Geometry Optimization: This calculation determines the lowest energy conformation of the molecule, providing information on bond lengths, bond angles, and dihedral angles.

-

Frequency Calculations: These calculations confirm that the optimized geometry corresponds to a true energy minimum and can be used to predict the IR spectrum of the molecule.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's electronic stability and kinetic reactivity.[18]

-

Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other species.[14]

The following diagram illustrates the logical flow of a computational investigation of benzhydrylidene methylamine.

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Substituted benzophenone imines for COF synthesis via formal transimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Benzophenone imine - Wikipedia [en.wikipedia.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Spectroscopic data of N-(diphenylmethylene)methanamine

An In-Depth Technical Guide to the Spectroscopic Data of N-(diphenylmethylene)methanamine

Introduction

N-(diphenylmethylene)methanamine, an imine derived from benzophenone and methylamine, serves as a key intermediate in various organic syntheses. Its structural features, particularly the C=N double bond conjugated with two phenyl rings, make it a valuable synthon for the introduction of the diphenylmethyl moiety and for the construction of nitrogen-containing heterocyclic systems. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive analysis of the core spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—essential for the unambiguous characterization of this compound. The narrative emphasizes the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Rationale

The chemical structure of N-(diphenylmethylene)methanamine dictates its characteristic spectroscopic fingerprint. The molecule consists of a central carbon-nitrogen double bond (imine functional group). The imine carbon is bonded to two phenyl rings, and the nitrogen is bonded to a methyl group. This arrangement leads to several key features that are readily identifiable through spectroscopic methods.

Caption: Molecular structure of N-(diphenylmethylene)methanamine.

Infrared (IR) Spectroscopy

Causality and Interpretation: IR spectroscopy is a powerful tool for identifying functional groups. For N-(diphenylmethylene)methanamine, the most diagnostic absorption is the C=N stretching vibration. Its position is influenced by the conjugation with the two phenyl rings, which slightly lowers the frequency compared to a non-conjugated imine. Other key absorptions include the C-H stretches from the aromatic rings and the methyl group, and the characteristic aromatic C=C ring stretches.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Weak | Aliphatic (CH₃) C-H Stretch |

| ~1640-1620 | Strong | C=N Imine Stretch |

| ~1595, ~1490, ~1445 | Medium-Strong | Aromatic C=C Ring Stretches |

| ~770-730 & ~710-690 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a small amount (a few milligrams of solid or a single drop of liquid) of the N-(diphenylmethylene)methanamine sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument's software to obtain the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data is based on the closely related analogue, benzophenone imine, with reasoned predictions for the N-methyl group.[1][2]

Proton (¹H) NMR Spectroscopy

Causality and Interpretation: The ten protons on the two phenyl rings are in a complex chemical environment and appear as a multiplet in the aromatic region (7.2-7.8 ppm). The protons on the phenyl ring syn to the methyl group will experience a different magnetic environment than those on the anti ring, leading to a complex, overlapping signal pattern. The three protons of the N-methyl group are chemically equivalent and will appear as a sharp singlet. Its chemical shift is downfield from typical aliphatic methyl groups due to the deshielding effect of the adjacent imine nitrogen.

Data Summary (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 - 7.20 | Multiplet | 10H | Ar-H (Phenyl rings) |

| ~3.25 | Singlet | 3H | N-CH₃ |

Carbon-¹³ (¹³C) NMR Spectroscopy

Causality and Interpretation: The most downfield signal in the ¹³C NMR spectrum is the imine carbon (C=N), typically appearing around 170-180 ppm.[1][3] The aromatic carbons produce a series of signals in the 127-140 ppm range. Due to symmetry, fewer than 12 aromatic signals may be resolved. The N-methyl carbon appears as a single peak in the aliphatic region, with a chemical shift influenced by the electronegative nitrogen atom.

Data Summary (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C=N (Imine Carbon) |

| ~140 - 127 | Ar-C (Phenyl rings) |

| ~35 | N-CH₃ |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of N-(diphenylmethylene)methanamine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if required.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required for a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID) to generate the final spectrum. Integrate the ¹H NMR signals to determine proton ratios.

Mass Spectrometry (MS)

Causality and Interpretation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), N-(diphenylmethylene)methanamine will form a molecular ion (M⁺˙). The primary fragmentation pathway involves the cleavage of the N-CH₃ bond, which is relatively weak, leading to the loss of a methyl radical (•CH₃). The resulting cation is a key fragment.

Caption: Primary fragmentation pathway of N-(diphenylmethylene)methanamine in MS.

Data Summary (Predicted, EI-MS):

| m/z | Relative Intensity | Assignment |

| 195 | Moderate | [M]⁺˙ (Molecular Ion) |

| 180 | High (Base Peak) | [M - CH₃]⁺ |

| 165 | Moderate | [C₁₃H₉]⁺ (Fluorenyl Cation) |

| 104 | Moderate | [C₇H₅N]⁺ (Benzonitrile Cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl Cation) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at ~100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to ~280 °C.

-

MS Method (Electron Ionization - EI): The eluent from the GC column is directed into the ion source of the mass spectrometer. A standard EI energy of 70 eV is used to ionize the molecules.

-

Data Acquisition: The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.

-

Data Analysis: Analyze the resulting mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of N-(diphenylmethylene)methanamine is straightforward using a combination of IR, NMR, and MS techniques. Each method provides a unique and complementary piece of structural information. The C=N stretch in the IR spectrum confirms the imine functional group. NMR spectroscopy elucidates the precise arrangement of the phenyl and methyl groups. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways. Together, these techniques provide a robust and self-validating system for the unequivocal identification and quality control of N-(diphenylmethylene)methanamine in any research or development setting.

References

- Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines. (n.d.). SSRN.

-

Rotational Spectra and Search for Aromatic Imines: 9-Iminofluorene and Benzophenone imine. (2022). arXiv. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 411467, N-(Diphenylmethyl)methylamine. PubChem. [Link]

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). Angewandte Chemie.

-

A Review on Synthesis of Benzophenone Imine by Benzonitrile. (2022). International Journal of Creative Research Thoughts (IJCRT). [Link]

Sources

An In-depth Technical Guide to the Solubility of Benzhydrylidene Methylamine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that governs their behavior in various stages of drug development, chemical synthesis, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of benzhydrylidene methylamine (N-methyl-1,1-diphenylmethanimine), a Schiff base of significant interest. While quantitative solubility data for this specific compound is not extensively published, this document outlines the fundamental principles predicting its solubility, provides detailed, field-proven experimental protocols for its determination, and offers insights into data interpretation. This guide is intended for researchers, scientists, and drug development professionals, enabling them to accurately assess the solubility of benzhydrylidene methylamine and related imine compounds in various organic solvents.

Introduction and Theoretical Framework

Benzhydrylidene methylamine (C₁₄H₁₃N) is an imine, or Schiff base, formed from the condensation of benzophenone and methylamine.[1] Its structure, featuring two phenyl rings and a C=N double bond, dictates its interaction with solvent molecules and, consequently, its solubility. Understanding solubility is paramount for optimizing reaction conditions, designing purification strategies like crystallization, and developing stable formulations.

1.1. Physicochemical Properties and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[2] This means that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polarity: Benzhydrylidene methylamine possesses a moderate polarity. The bulky, nonpolar diphenyl groups constitute a large portion of the molecule, favoring solubility in nonpolar or weakly polar solvents. The imine group (C=N) introduces a dipole moment, allowing for some interaction with polar solvents.

-

Intermolecular Forces:

-

Van der Waals Forces: The extensive phenyl rings allow for significant London dispersion forces, which are the primary interactions with nonpolar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: The polar C=N bond enables dipole-dipole interactions with polar aprotic solvents such as acetone or ethyl acetate.

-

Hydrogen Bonding: Benzhydrylidene methylamine lacks a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at the nitrogen atom. This suggests it will have some affinity for polar protic solvents like alcohols, though this interaction may be sterically hindered by the bulky phenyl groups.

-

Based on these principles, it is predicted that benzhydrylidene methylamine will exhibit the highest solubility in nonpolar aromatic solvents and chlorinated solvents, moderate solubility in polar aprotic solvents, and lower solubility in polar protic solvents and nonpolar aliphatic hydrocarbons. Its solubility in water is expected to be very low. It is important to note that specific imine-based polymers have shown solubility in organic solvents without the need for additives.[3]

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature and pressure when in equilibrium with an excess of the solid compound.[4][5] The Shake-Flask method is the gold standard for determining thermodynamic solubility.[6]

2.1. Mandatory Experimental Workflow